molecular formula C3H3ClF2O2 B6161854 3-chloro-3,3-difluoropropanoic acid CAS No. 76140-45-9

3-chloro-3,3-difluoropropanoic acid

Cat. No.: B6161854
CAS No.: 76140-45-9
M. Wt: 144.50 g/mol
InChI Key: IXGFPBMPFILZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3,3-difluoropropanoic acid is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-3,3-difluoropropanoic acid typically involves the fluorination of chlorinated propanoic acid derivatives. One common method includes the reaction of 3-chloropropanoic acid with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the selectivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of advanced catalysts and separation techniques ensures high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3,3-difluoropropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted propanoic acids.

    Oxidation Products: Corresponding carboxylic acids.

    Reduction Products: Alcohols and other reduced derivatives.

Scientific Research Applications

3-Chloro-3,3-difluoropropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.

Mechanism of Action

The mechanism by which 3-chloro-3,3-difluoropropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to altered biochemical pathways and physiological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Chloro-3,3,3-trifluoropropanoic acid: Similar structure but with an additional fluorine atom.

    3,3-Difluoropropanoic acid: Lacks the chlorine atom, resulting in different reactivity and properties.

    3-Chloropropanoic acid: Lacks the fluorine atoms, leading to different chemical behavior and applications.

Uniqueness: 3-Chloro-3,3-difluoropropanoic acid is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications where such properties are desirable.

Properties

CAS No.

76140-45-9

Molecular Formula

C3H3ClF2O2

Molecular Weight

144.50 g/mol

IUPAC Name

3-chloro-3,3-difluoropropanoic acid

InChI

InChI=1S/C3H3ClF2O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)

InChI Key

IXGFPBMPFILZEP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(F)(F)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.